Synthetic Yield Advantage Over the 2-Fluoro-4-nitrophenyl Analog
In the alkylation of diethyl methylmalonate with a 2-halo-4-nitrobenzene derivative, the 2-bromo electrophile (target compound) provides a 99% isolated yield (8.4 g, light-yellow oil) after a simple aqueous workup, without chromatography . The analogous reaction employing the 2-fluoro electrophile under comparable conditions yields only 77% (3.72 g, reddish-brown oil) and appears to require additional purification .
| Evidence Dimension | Isolated yield in SNAr with diethyl methylmalonate |
|---|---|
| Target Compound Data | 99% (8.4 g, light-yellow oil) |
| Comparator Or Baseline | Diethyl 2-(2-fluoro-4-nitrophenyl)-2-methylmalonate (CAS 88975-08-0): 77% (3.72 g, reddish-brown oil) |
| Quantified Difference | Absolute yield difference: +22 percentage points (99% vs. 77%); relative ~29% improvement. |
| Conditions | DMF, NaH, 0 °C → rt, 10 min; extraction with CH₂Cl₂/aqueous NaCl. |
Why This Matters
The higher yield with a simpler protocol reduces step count and purification burden, directly lowering manufacturing cost and improving throughput for iterative medicinal chemistry or scale-up.
